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For Researchers, Scientists, and Drug Development Professionals

Abstract
YX-2-107 is a potent and selective degrader of Cyclin-Dependent Kinase 6 (CDK6), developed

as a Proteolysis Targeting Chimera (PROTAC). It has demonstrated significant potential in

preclinical studies for the treatment of Philadelphia chromosome-positive (Ph+) acute

lymphoblastic leukemia (ALL). This document provides a comprehensive overview of the

discovery, synthesis, and biological activity of YX-2-107, including detailed experimental

protocols and quantitative data analysis.

Introduction
Cyclin-Dependent Kinase 6 (CDK6) is a key regulator of the cell cycle and has been identified

as a promising therapeutic target in various hematologic malignancies, including Ph+ ALL.

Traditional small molecule inhibitors of CDK4/6 have shown clinical efficacy, but challenges

such as drug resistance and off-target effects remain. YX-2-107 was designed as a PROTAC to

induce the selective degradation of CDK6, thereby offering a novel therapeutic strategy. As a

bifunctional molecule, YX-2-107 recruits the Cereblon (CRBN) E3 ubiquitin ligase to CDK6,

leading to its ubiquitination and subsequent degradation by the proteasome.[1][2] This

approach not only inhibits the kinase activity of CDK6 but also eliminates its non-catalytic

functions, potentially leading to a more profound and durable anti-tumor response.[2]
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Physicochemical Properties
Property Value

CAS Number 2417408-46-7

Molecular Formula C45H51N11O9

Molecular Weight 889.97 g/mol

IUPAC Name

N-(4-((2-(4-(6-((6-acetyl-8-cyclopentyl-5-methyl-

7-oxo-7,8-dihydropyrido[2,3-d]pyrimidin-2-

yl)amino)pyridin-3-yl)piperazin-1-yl)-2-

oxoethyl)amino)butyl)-2-((2-(2,6-dioxopiperidin-

3-yl)-1,3-dioxoisoindolin-4-yl)oxy)acetamide

In Vitro Activity
Kinase Inhibition and Degradation

Parameter Cell Line Value Reference

CDK6 Degradation

IC50
BV173 4.4 nM [2]

CDK4 Kinase

Inhibition IC50
- 0.69 nM

CDK6 Kinase

Inhibition IC50
- 4.4 nM

CDK6 Degradation

Constant (DC50)
BV173 ~4 nM

Cellular Effects
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Experiment Cell Lines
Concentrati
on

Time Result Reference

CDK6

Degradation
BV173

0, 1.6, 8, 40,

200, 1000 nM
4 h

Selective

degradation

of CDK6

[2]

S Phase

Inhibition

BV173, SUP-

B15
2000 nM 48 h

Inhibition of S

phase entry
[2]

RB

Phosphorylati

on and

FOXM1

Expression

BV173, SUP-

B15
2000 nM 72 h

Inhibition of

RB

phosphorylati

on and

FOXM1

expression

[2]

In Vivo Activity
Animal Model Dosage Administration Outcome Reference

C57BL/6j mice 10 mg/kg Single i.p.

Cmax of 741 nM,

cleared from

plasma after 4

hours

[2]

NRG-SGM3

mice (Ph+ ALL

xenografts)

150 mg/kg
Daily i.p. for 3

days

Suppressed Ph+

ALL proliferation
[2]

Mechanism of Action
YX-2-107 functions by forming a ternary complex between CDK6 and the CRBN E3 ubiquitin

ligase. This proximity induces the polyubiquitination of CDK6, marking it for degradation by the

26S proteasome. The degradation of CDK6 leads to the inhibition of retinoblastoma (RB)

protein phosphorylation and a subsequent decrease in the expression of the transcription factor

FOXM1, ultimately resulting in cell cycle arrest and suppression of tumor growth.[2]
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Caption: Mechanism of action of YX-2-107 leading to CDK6 degradation and tumor

suppression.

Experimental Protocols
Synthesis of YX-2-107
The synthesis of YX-2-107 involves a multi-step process. A detailed, step-by-step experimental

protocol and the corresponding characterization data are provided in the supplementary

material of the publication by De Dominici M, et al. in Blood (2020).[1] Researchers are advised

to refer to this primary source for the complete synthesis procedure.

Starting Materials
(Palbociclib derivative and CRBN ligand) Linker Conjugation Coupling Reaction Purification

(e.g., HPLC) YX-2-107

Click to download full resolution via product page

Caption: Generalized workflow for the synthesis of YX-2-107.

In Vitro Kinase and Degradation Assays
Standard biochemical and cellular assays were utilized to evaluate the activity of YX-2-107. For

detailed protocols on kinase inhibition assays, cellular degradation assays (e.g., Western

blotting), and cell viability assays, please refer to the experimental procedures outlined in the

aforementioned publication by De Dominici et al.

In Vivo Xenograft Studies
Animal studies were conducted in accordance with institutional guidelines. For specific details

regarding the animal models, drug formulation, administration routes, and endpoint analyses,

please consult the methods section of the primary research article.

Conclusion
YX-2-107 is a promising PROTAC degrader of CDK6 with potent in vitro and in vivo activity

against Philadelphia chromosome-positive acute lymphoblastic leukemia. Its unique

mechanism of action, involving the targeted degradation of CDK6, offers a potential therapeutic
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advantage over traditional kinase inhibitors. The data presented in this guide underscore the

potential of YX-2-107 as a valuable tool for cancer research and a candidate for further drug

development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [YX-2-107: A Technical Guide to its Discovery and
Synthesis]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b15545157#discovery-and-synthesis-of-yx-2-107]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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